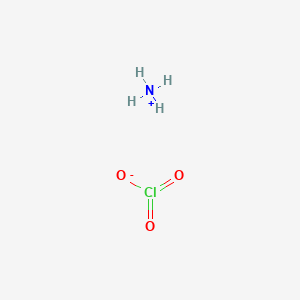
Ammonium chlorate
Overview
Description
Ammonium chlorate is an inorganic compound with the chemical formula NH₄ClO₃ . It is a powerful oxidizer and is known for its instability, decomposing independently and sometimes violently at room temperature . This compound is typically found in small, colorless crystals and is highly soluble in water.
Preparation Methods
Ammonium chlorate can be synthesized through several methods:
Neutralization of Chloric Acid: This involves neutralizing chloric acid with either ammonia or ammonium carbonate.
Double Displacement Reactions: Another method involves precipitating barium, strontium, or calcium chlorates with ammonium carbonate or ammonium sulfate, producing the respective carbonate or sulfate precipitate and an this compound solution.
Bitartrate Method: This method uses warm solutions of potassium chlorate and ammonium bitartrate.
Chemical Reactions Analysis
Ammonium chlorate undergoes several types of chemical reactions:
Decomposition: On heating, this compound decomposes at about 102°C, liberating nitrogen, chlorine, and oxygen.
Oxidation and Reduction: Due to its strong oxidizing properties, this compound can participate in various oxidation-reduction reactions.
Substitution: It can react with other compounds in substitution reactions, although these are less common due to its instability.
Common reagents used in these reactions include chloric acid, ammonia, and various chlorates. The major products formed from these reactions are typically nitrogen, chlorine, and oxygen gases.
Scientific Research Applications
Ammonium chlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and experiments due to its strong oxidizing properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of ammonium chlorate primarily involves its strong oxidizing properties. When it decomposes, it releases oxygen, which can react with other substances, leading to oxidation reactions. This property makes it useful in various chemical processes where oxidation is required.
Comparison with Similar Compounds
Ammonium chlorate can be compared with other similar compounds such as:
Ammonium Perchlorate (NH₄ClO₄): Unlike this compound, ammonium perchlorate is more stable and is widely used in rocket propellants.
Potassium Chlorate (KClO₃): This compound is also a strong oxidizer but is more stable than this compound and is used in safety matches and explosives.
Sodium Chlorate (NaClO₃): Sodium chlorate is another strong oxidizer used in herbicides and the paper industry.
The uniqueness of this compound lies in its strong oxidizing properties combined with its instability, making it both useful and hazardous in various applications .
Properties
CAS No. |
10192-29-7 |
|---|---|
Molecular Formula |
ClH4NO3 |
Molecular Weight |
101.49 g/mol |
IUPAC Name |
azane;chloric acid |
InChI |
InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
InChI Key |
KHPLPBHMTCTCHA-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Cl(=O)=O |
Canonical SMILES |
N.OCl(=O)=O |
Key on ui other cas no. |
10192-29-7 |
Pictograms |
Irritant |
Related CAS |
10326-21-3 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














